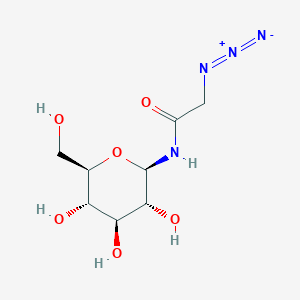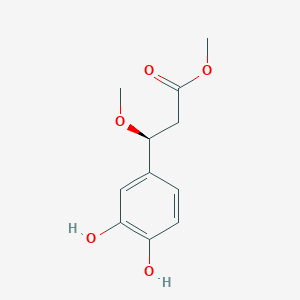
Taraxafolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taraxafolin is a natural product found in Taraxacum mongolicum and Taraxacum formosanum with data available.
Applications De Recherche Scientifique
Chemical Composition and Bioactive Compounds
Taraxafolin is identified as a compound in Taraxacum formosanum, along with other compounds like taraxacine-A and B. The structural properties of these compounds were determined through spectral analysis, highlighting the diverse chemical composition of the plant (Leu, Shi, Damu, 2003).
Ethnopharmacological Relevance
Taraxacum species, including those containing taraxafolin, have been used traditionally for treating various diseases due to their bioactive components like sesquiterpenes and flavonoids. Current research focuses on these plants' pharmacological properties and their potential as commercial medicinal plants (Martínez et al., 2015).
Pharmacological Profile
The genus Taraxacum, which includes taraxafolin-bearing species, has been known for its curative properties, such as anti-inflammatory and anti-oxidative effects. Studies have supported its use as a medicinal plant, emphasizing the need for further research on its constituents and their activities (Schütz, Carle, Schieber, 2006).
Protective Effects and Mechanisms
Taraxasterol, closely related to taraxafolin, demonstrates protective effects against ethanol-induced liver injury in mice. It modulates oxidative stress and inflammatory responses, suggesting potential therapeutic applications (Xu et al., 2018).
Antimicrobial Activity
Taraxacum species exhibit antimicrobial properties against various pathogens, with bioactive compounds like taraxafolin contributing to this activity. While promising, clinical evidence for these activities is still limited (Sharifi-Rad et al., 2018).
Anti-Inflammatory and Anti-Arthritic Effects
Taraxasterol, associated with taraxafolin, shows significant anti-inflammatory and anti-arthritic effects in animal models, highlighting the potential of Taraxacum compounds in treating inflammatory diseases (Wang et al., 2016).
Potential in Treating Acute Lung Injury
Taraxacum officinale, containing compounds like taraxafolin, has demonstrated protective effects against acute lung injury in animal models, suggesting its potential application in respiratory diseases (Liu et al., 2010).
Propriétés
Nom du produit |
Taraxafolin |
|---|---|
Formule moléculaire |
C11H14O5 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
methyl (3S)-3-(3,4-dihydroxyphenyl)-3-methoxypropanoate |
InChI |
InChI=1S/C11H14O5/c1-15-10(6-11(14)16-2)7-3-4-8(12)9(13)5-7/h3-5,10,12-13H,6H2,1-2H3/t10-/m0/s1 |
Clé InChI |
MQBHUFWQURHVOQ-JTQLQIEISA-N |
SMILES isomérique |
CO[C@@H](CC(=O)OC)C1=CC(=C(C=C1)O)O |
SMILES canonique |
COC(CC(=O)OC)C1=CC(=C(C=C1)O)O |
Synonymes |
taraxafolin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




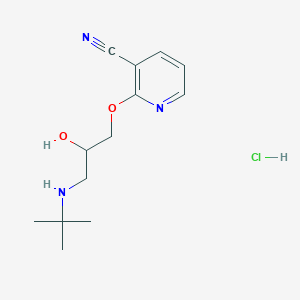



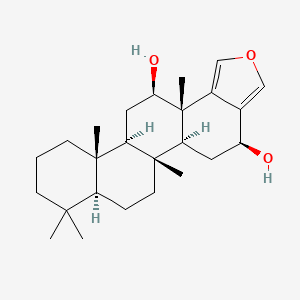

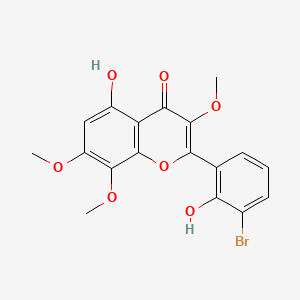
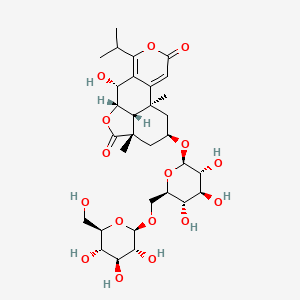
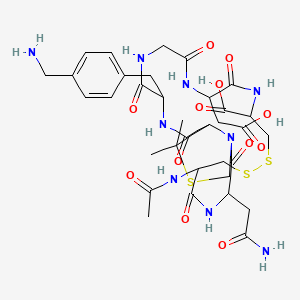

![(1S,2R,3S,4R,5S)-4-[2-chloro-6-[(3-chlorophenyl)methylamino]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B1250415.png)
![{[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide](/img/structure/B1250416.png)
